BENGHE Foundational & Exploratory

Check Availability & Pricing

Introduction: Unveiling Diethyl 5-
formylisophthalate

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest |

Compound Name: Diethyl 5-formylisophthalate
CAS No.: 208450-84-4
Cat. No.: B3325204
Get Quote
. J

Diethyl 5-formylisophthalate (CAS No. 208450-84-4) is an aromatic compound featuring a
central benzene ring substituted with two ethyl ester groups at positions 1 and 3, and a formyl
(aldehyde) group at the 5-position.[1] This unique trifunctional arrangement imparts a versatile
chemical character, making it a valuable building block in various synthetic pathways. The
electrophilic nature of the aldehyde and the potential for modification of the ester groups offer
multiple avenues for derivatization.

The core isophthalate structure is a key component in the synthesis of various polymers and
metal-organic frameworks (MOFs), while the aromatic aldehyde functionality is a cornerstone in
the synthesis of many pharmaceutical compounds and fine chemicals.[2][3] The combination of
these functionalities in a single molecule suggests its potential utility in the development of
novel materials with tailored properties and as an intermediate in the synthesis of complex
molecular architectures.

Below is a summary of the key identifiers and predicted physicochemical properties for Diethyl
5-formylisophthalate.
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Property Value Source

diethyl 5-formylbenzene-1,3-
IUPAC Name ) N/A
dicarboxylate

CAS Number 208450-84-4 [1]
Molecular Formula C13H140s5 [1]
Molecular Weight 250.25 g/mol [1]
) N ) Predicted based on analogous
Predicted Boiling Point ~320-340 °C (at 760 mmHgQ)
structures
Soluble in common organic
) N solvents (e.g., ethanol, Predicted based on analogous
Predicted Solubility
acetone, ethyl acetate); structures[4]
sparingly soluble in water.
) Colorless to pale yellow oil or Predicted based on analogous
Predicted Appearance ] ]
low-melting solid. structures[4]

Synthesis of Diethyl 5-formylisophthalate: A
Plausible Synthetic Workflow

A robust and logical synthetic route to Diethyl 5-formylisophthalate can be envisioned in two
primary stages: the synthesis of the precursor, 5-formylisophthalic acid, followed by its
esterification.

Stage 1: Synthesis of 5-Formylisophthalic Acid

Several methods are reported for the synthesis of 5-formylisophthalic acid.[S] A common
approach involves the oxidation of a more readily available precursor, such as 5-
methylisophthalic acid or 5-(hydroxymethyl)isophthalic acid.[5]

Experimental Protocol: Oxidation of 5-(hydroxymethyl)isophthalic acid

e Reaction Setup: In a well-ventilated fume hood, a solution of 5-(hydroxymethyl)isophthalic
acid (1 equivalent) in a suitable solvent (e.g., acetic acid) is prepared in a round-bottom flask
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equipped with a magnetic stirrer and a reflux condenser.

o Oxidation: An oxidizing agent, such as pyridinium chlorochromate (PCC) or a milder reagent
like Dess-Martin periodinane, is added portion-wise to the solution at room temperature. The
reaction mixture is then heated to a moderate temperature (e.g., 50-60 °C) and stirred for
several hours until the starting material is consumed, as monitored by thin-layer
chromatography (TLC).

o Workup and Isolation: Upon completion, the reaction mixture is cooled to room temperature
and the solvent is removed under reduced pressure. The residue is then partitioned between
ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous
sodium sulfate, and concentrated to yield the crude 5-formylisophthalic acid.

 Purification: The crude product can be purified by recrystallization from a suitable solvent
system (e.g., water or an ethanol/water mixture) to afford pure 5-formylisophthalic acid.

Stage 2: Fischer Esterification to Diethyl 5-
formylisophthalate

The synthesized 5-formylisophthalic acid can be converted to its diethyl ester via a classic
Fischer esterification reaction. This acid-catalyzed reaction with ethanol will yield the desired
product.

Experimental Protocol: Diethyl Esterification of 5-formylisophthalic Acid

o Reaction Setup: 5-formylisophthalic acid (1 equivalent) is suspended in an excess of
absolute ethanol in a round-bottom flask equipped with a reflux condenser.

o Catalysis: A catalytic amount of a strong acid, such as concentrated sulfuric acid or p-
toluenesulfonic acid, is carefully added to the mixture.

e Reaction: The mixture is heated to reflux and maintained at this temperature for several
hours. The progress of the reaction is monitored by TLC until the starting dicarboxylic acid is
no longer detectable.

o Workup and Isolation: The reaction mixture is cooled to room temperature, and the excess
ethanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and

© 2026 BenchChem. All rights reserved. 3/13 Tech Support


https://www.benchchem.com/product/b3325204/docs?utm_src=pdf-body#introduction-unveiling-diethyl-5-formylisophthalate
https://www.benchchem.com/product/b3325204/docs?utm_src=pdf-body#introduction-unveiling-diethyl-5-formylisophthalate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3325204?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

washed sequentially with a saturated sodium bicarbonate solution (to neutralize the acid
catalyst) and brine.

 Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and
concentrated under reduced pressure to yield the crude Diethyl 5-formylisophthalate.
Further purification can be achieved by column chromatography on silica gel using a
hexane/ethyl acetate gradient.

Stage 2: Esterification

. . . Fischer Esterification 8 ]
(S-Formyllsophthahc AcnoD—» (Ethanol, H+ catalyst) Diethyl 5-formyllsophthalate]

Stage 1: Synthesis of 5-Formylisophthalic Acid

G-(Hydroxymethyl)isophthalic AcicD—> Oxidation (e.g., PCC) G-Formylisophthalic Acidj

Click to download full resolution via product page

Caption: Proposed two-stage synthesis of Diethyl 5-formylisophthalate.

Predicted Analytical Data and Structural Elucidation

The structural confirmation of the synthesized Diethyl 5-formylisophthalate would rely on a
combination of spectroscopic techniques. Based on the known effects of the substituent
groups, the following spectral data are predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms in a
molecule. The predicted *H and 13C NMR spectra for Diethyl 5-formylisophthalate are
detailed below. Online prediction tools can provide estimates for chemical shifts.[6][7][8]

Predicted *H NMR Spectrum (in CDCls, 400 MHz)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
Aldehyde proton (-
~10.1 s 1H yeep (
CHO)
Aromatic proton (H-4
~8.6 S 1H
or H-6)
Aromatic protons (H-2
~8.3 s 2H
and H-6 or H-4)
Methylene protons (-
~4.4 q 4H Y P (
OCH2CHs)
Methyl protons (-
~1.4 t 6H y'p (
OCH2CHs)
Interpretation:

e The downfield singlet at ~10.1 ppm is characteristic of an aldehyde proton.

e The aromatic region is expected to show two singlets (or narrowly split multiplets depending

on the resolution) corresponding to the three protons on the benzene ring. The protons at

positions 2 and 6 are chemically equivalent, as are the protons at positions 4 and 6. Due to

the substitution pattern, we expect two distinct signals for the aromatic protons.

e The quartet at ~4.4 ppm and the triplet at ~1.4 ppm are characteristic of the ethyl ester

groups, with the quartet representing the methylene protons adjacent to the oxygen and the

triplet representing the terminal methyl protons.

Predicted 3C NMR Spectrum (in CDCls, 100 MHz)
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Chemical Shift (6, ppm) Assignment

~191 Aldehyde Carbonyl (C=0)

~165 Ester Carbonyl (C=0)

~138 Aromatic Carbon (C-5)

~134 Aromatic Carbon (C-1 and C-3)

~131 Aromatic Carbon (C-2, C-4, C-6)

~62 Methylene Carbon (-OCH2)

~14 Methyl Carbon (-CHs)
Interpretation:

The downfield signal around 191 ppm is indicative of the aldehyde carbonyl carbon.

The signal around 165 ppm corresponds to the two equivalent ester carbonyl carbons.

The aromatic region will display signals for the substituted and unsubstituted carbons of the
benzene ring.

The signals at approximately 62 ppm and 14 ppm are characteristic of the ethyl ester groups.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Predicted IR Absorption Bands
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Wavenumber (cm~?) Intensity Functional Group

~2820 and ~2720 Medium C-H stretch (aldehyde)

~1725 Strong C=0 stretch (ester)

~1700 Strong C=0 stretch (aldehyde)

~1600, ~1470 Medium C=C stretch (aromatic ring)

~1250 Strong C-O stretch (ester)
Interpretation:

e The presence of two distinct C-H stretching bands around 2820 and 2720 cm~1 is a hallmark

of an aldehyde.

e Strong, sharp absorption bands around 1725 cm~* and 1700 cm~1! are expected for the
carbonyl stretching of the ester and aldehyde groups, respectively.

e The characteristic C=C stretching vibrations of the aromatic ring will appear in the 1600-1470
cm~! region.

e Astrong band around 1250 cm~1 is indicative of the C-O stretching of the ester functionality.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.
Predicted Mass Spectrum (Electron lonization - El)

e Molecular lon (M*): m/z = 250. This corresponds to the molecular weight of Diethyl 5-
formylisophthalate.

o Key Fragmentation Peaks:
o m/z = 221: Loss of an ethoxy radical (-OCH2CHs) from one of the ester groups.

o m/z = 205: Loss of an ethyl group (-CH2CHs) followed by loss of a hydrogen atom.
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o m/z = 177: Loss of both ethoxy groups.

o m/z = 149: A common fragment for phthalate esters, corresponding to the phthalic
anhydride radical cation.

*OCH2CHs

*OCH2CHs

[CsHs03]*
m/z = 149

Click to download full resolution via product page
Caption: Predicted key fragmentation pathway for Diethyl 5-formylisophthalate in EI-MS.

Reactivity and Potential Applications

The trifunctional nature of Diethyl 5-formylisophthalate opens up a wide range of possibilities
for its application in both materials science and medicinal chemistry.
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Polymer Chemistry: The two ester groups can undergo transesterification or hydrolysis
followed by polymerization to form polyesters. The aldehyde group can be used for cross-
linking or further functionalization of the polymer backbone.

Medicinal Chemistry and Drug Discovery: Aromatic aldehydes are important precursors in
the synthesis of a wide variety of heterocyclic compounds and other pharmacologically
active molecules.[2] The aldehyde group can patrticipate in reactions such as Wittig, Horner-
Wadsworth-Emmons, and reductive amination to build molecular complexity.[9]

Supramolecular Chemistry and Crystal Engineering: The molecule's geometry and functional
groups make it a candidate for the design of novel host-guest systems and coordination
polymers.

Functional Materials: The aldehyde group can be used to graft the molecule onto surfaces or
nanoparticles, thereby modifying their properties for applications in areas such as sensing or
catalysis.

Conclusion

While direct experimental data on Diethyl 5-formylisophthalate is not extensively available in

the public domain, this technical guide provides a comprehensive, predictive overview of its

molecular structure, a plausible synthetic route, and its expected analytical characteristics. The

combination of ester and aldehyde functionalities on an isophthalate backbone makes it a

promising and versatile building block for further chemical exploration. The protocols and

predicted data herein serve as a valuable resource for researchers embarking on the synthesis

and characterization of this and related molecules.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

Suits your experiment?
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